Ethaneperoxoic acid, hydroxy-

Description

Contextualizing Peroxyacid Chemistry within Modern Synthetic and Environmental Science

Peroxy acids, such as the widely recognized peracetic acid (PAA), are instrumental in numerous chemical processes. In synthetic organic chemistry, they are pivotal for reactions like epoxidation, Baeyer-Villiger oxidation, and the oxidation of heteroatoms. researchgate.net Their utility stems from their ability to deliver an electrophilic oxygen atom, enabling the formation of new, valuable chemical bonds.

In the realm of environmental science, peroxy acids are at the forefront of advanced oxidation processes (AOPs). mdpi.comresearchgate.net These processes are designed to degrade recalcitrant organic pollutants in water and wastewater through the generation of highly reactive species, most notably hydroxyl radicals (•OH). mdpi.comnih.gov The environmental appeal of peroxy acids is further enhanced by their decomposition into relatively benign byproducts, such as carboxylic acids, water, and oxygen. ontosight.ai For instance, ethaneperoxoic acid (peracetic acid) is valued as a disinfectant and sanitizer in various industries due to its efficacy and more environmentally friendly profile compared to traditional chlorine-based agents. ontosight.ai

Unique Structural Attributes and Chemical Research Significance of 2-Hydroxyethaneperoxoic Acid

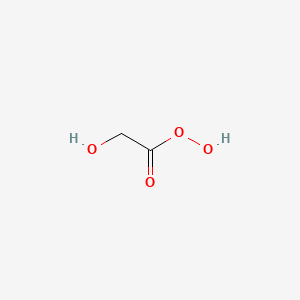

Ethaneperoxoic acid, hydroxy-, or 2-hydroxyethaneperoxoic acid, is a hydroxylated derivative of peracetic acid. nih.gov The introduction of a hydroxyl group (-OH) at the alpha-position to the peroxycarboxyl functional group imparts unique structural and electronic properties to the molecule, distinguishing it from its parent compound.

The presence of the hydroxyl group is anticipated to influence the molecule's polarity, hydrogen bonding capabilities, and reactivity. Intramolecular hydrogen bonding, a known feature in peracetic acid, may be altered, potentially affecting the stability and oxidizing power of the peroxy acid moiety. While specific experimental data on the synthesis of 2-hydroxyethaneperoxoic acid is not widely available in peer-reviewed literature, it is reasonable to postulate that it could be synthesized via the controlled oxidation of hydroxyacetic acid.

The chemical research significance of 2-hydroxyethaneperoxoic acid lies in its potential to act as a more selective or reactive oxidizing agent compared to PAA. The hydroxyl group could direct the oxidation to specific sites on a substrate through hydrogen bonding or other non-covalent interactions. Furthermore, its role in atmospheric chemistry and as a potential intermediate in the photochemical degradation of organic compounds presents an intriguing area for investigation. wikipedia.org

Table 1: Chemical Properties of Ethaneperoxoic acid, hydroxy-

| Property | Value |

| IUPAC Name | 2-hydroxyethaneperoxoic acid |

| Molecular Formula | C2H4O4 |

| Molecular Weight | 92.05 g/mol |

| CAS Number | 21860-08-2 |

| Computed Descriptors | |

| InChI | InChI=1S/C2H4O4/c3-1-2(4)6-5/h3,5H,1H2 |

| InChIKey | IUEZWLCUORJBDZ-UHFFFAOYSA-N |

| SMILES | C(C(=O)OO)O |

| Data sourced from PubChem CID 9793699 nih.gov |

Research Gaps and Future Perspectives on Hydroxylated Peroxy Acids

Despite the foundational knowledge of peroxy acids, the sub-class of hydroxylated peroxy acids remains largely unexplored. The current body of scientific literature presents a significant research gap concerning the synthesis, characterization, and application of compounds like 2-hydroxyethaneperoxoic acid.

Key Research Gaps:

Synthetic Methodologies: Robust and efficient synthetic routes for the preparation of hydroxylated peroxy acids are yet to be established and documented.

Reactivity and Mechanistic Studies: Detailed investigations into the reactivity of hydroxylated peroxy acids are needed to understand how the hydroxyl group influences their oxidizing properties and reaction mechanisms. nih.gov

Environmental Fate and Transformation: The behavior of these compounds in the environment, including their degradation pathways and potential to form disinfection byproducts, is an area ripe for exploration. acs.org

Computational Modeling: Theoretical studies could provide valuable insights into the structural and electronic properties of hydroxylated peroxy acids, guiding experimental efforts.

Future Perspectives:

The field of hydroxylated peroxy acids holds considerable promise for future research and application. The development of novel synthetic methods could unlock access to a wider range of functionalized peroxy acids with tailored properties. These compounds could find applications as highly selective oxidizing agents in organic synthesis, potentially leading to more efficient and greener chemical processes.

In environmental science, hydroxylated peroxy acids could emerge as a new class of reagents for AOPs, offering different reactivity profiles and potentially greater efficacy in the degradation of specific pollutants. mdpi.comresearchgate.net Understanding their role in atmospheric chemistry could also refine our models of air quality and climate. The exploration of these "functionalized" peroxy acids represents a compelling frontier in chemical research, with the potential to drive innovation in both synthetic and environmental disciplines.

Structure

3D Structure

Properties

CAS No. |

21860-08-2 |

|---|---|

Molecular Formula |

C2H4O4 |

Molecular Weight |

92.05 g/mol |

IUPAC Name |

2-hydroxyethaneperoxoic acid |

InChI |

InChI=1S/C2H4O4/c3-1-2(4)6-5/h3,5H,1H2 |

InChI Key |

IUEZWLCUORJBDZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)OO)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Hydroxyethaneperoxoic Acid

Catalytic and Non-Catalytic Synthetic Routes

The synthesis of 2-hydroxyethaneperoxoic acid can be achieved through various routes, primarily involving the perhydrolysis of glycolic acid or its derivatives. These methods can be catalyzed or non-catalyzed, with each approach offering distinct advantages in terms of reaction speed and equilibrium positioning.

In-Situ Generation Strategies from Glycolic Acid Precursors

The most common method for producing peroxy acids is the direct reaction of the corresponding carboxylic acid with hydrogen peroxide. wikipedia.org For 2-hydroxyethaneperoxoic acid, this involves the treatment of glycolic acid with hydrogen peroxide, establishing a chemical equilibrium. wikipedia.orgwikipedia.org This reaction can be performed in-situ, generating the peroxy acid at the point of use.

Advanced in-situ strategies focus on using precursors that can efficiently generate the target peroxy acid. One such method employs glycolide (B1360168), the cyclic lactone dimer of glycolic acid, as a starting material. google.com The perhydrolysis of glycolide with hydrogen peroxide in a stoichiometric reaction can efficiently produce peroxyglycolic acid. google.com Another innovative approach involves generating the peroxyhydroxycarboxylic acid by mixing an ester of a polyhydric alcohol with a composition that already contains a different peroxycarboxylic acid and hydrogen peroxide. google.com The concept of in-situ generation is valuable in applications where the peroxy acid is used for disinfection or bleaching, as it avoids the need to transport and store the often less stable peroxy acid. google.com

Role of Acid Catalysts in Peracid Formation Equilibrium

The reaction between a carboxylic acid and hydrogen peroxide to form a peroxy acid is a reversible equilibrium. wikipedia.orgresearchgate.net

RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O wikipedia.org

Due to the often slow kinetics of this reaction, catalysts are essential to reach equilibrium in a practical timeframe. researchgate.net Strong mineral acids, such as sulfuric acid, are commonly used as homogeneous catalysts. google.comresearchgate.net The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (in this case, glycolic acid). stackexchange.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrogen peroxide molecule. stackexchange.com This acid-catalyzed pathway significantly accelerates both the forward and reverse reactions, allowing the equilibrium to be established more rapidly. researchgate.netresearchgate.net

The concentration of the acid catalyst is a critical parameter; higher concentrations increase the reaction rate, but can also promote side reactions or degradation of the peroxy acid. researchgate.netgoogle.com To address the issues associated with using strong mineral acids, research has explored the use of solid acid catalysts, such as cation exchange resins (e.g., Amberlite IR-120), which offer a "greener" alternative with high catalytic activity and easier separation from the reaction mixture. researchgate.net

Green Chemistry Principles in 2-Hydroxyethaneperoxoic Acid Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to peroxy acid synthesis. nih.govwjpmr.com

Solvent-Free and Environmentally Benign Approaches

The synthesis of 2-hydroxyethaneperoxoic acid from glycolic acid and hydrogen peroxide is inherently aligned with several green chemistry principles. The reaction can be carried out in water, an environmentally benign solvent, and the primary byproduct is also water. nih.govmdpi.com The use of degradable products with low toxicity is a key aspect of sustainable chemistry. mdpi.com

To further enhance the green profile of the synthesis, alternatives to homogeneous mineral acid catalysts are sought. The use of solid, reusable catalysts like cation exchange resins minimizes waste and avoids the corrosive and hazardous nature of acids like sulfuric acid. researchgate.net While some industrial processes may use organic solvents, developing solvent-free methods is a key goal. wjpmr.com Grinding reactants together in a mortar or using minimal solvent are techniques explored in other green syntheses that could be applied here. wjpmr.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.orgskpharmteco.com An ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts.

The atom economy for the synthesis of 2-hydroxyethaneperoxoic acid from glycolic acid and hydrogen peroxide is calculated as follows:

Reaction: HOCH₂COOH + H₂O₂ → HOCH₂COOOH + H₂O

| Compound | Formula | Molar Mass ( g/mol ) |

| Glycolic Acid | C₂H₄O₃ | 76.05 |

| Hydrogen Peroxide | H₂O₂ | 34.01 |

| 2-Hydroxyethaneperoxoic Acid | C₂H₄O₄ | 92.05 nih.gov |

| Water | H₂O | 18.02 |

Calculation:

% Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100

% Atom Economy = (92.05 / (76.05 + 34.01)) x 100

% Atom Economy = (92.05 / 110.06) x 100 ≈ 83.6%

This high atom economy indicates that the majority of the mass of the reactants is converted into the desired product, with only water generated as a byproduct. This minimizes waste at the molecular level, making it an efficient and environmentally conscious synthetic route. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2-hydroxyethaneperoxoic acid requires careful control over several reaction parameters to maximize yield and production rate while ensuring stability. Key factors include temperature, catalyst concentration, and the molar ratio of reactants.

Based on kinetic studies of similar peroxy acids, the following relationships can be established: researchgate.net

Temperature: Increasing the reaction temperature generally accelerates the rate of peroxy acid formation. researchgate.net However, excessively high temperatures can negatively impact the equilibrium concentration and may lead to the thermal decomposition of the peroxy acid product. researchgate.netresearchgate.net Reaction temperatures are often maintained between 40°C and 70°C. google.com

Catalyst Concentration: The reaction rate is highly dependent on the concentration of the acid catalyst. researchgate.net An optimal catalyst loading exists that provides a rapid approach to equilibrium without causing significant degradation. For peracetic acid synthesis, a sulfuric acid concentration of 1-1.5% (w/w) was found to be effective. researchgate.net

Reactant Ratio: The equilibrium position can be shifted to favor the products, in accordance with Le Châtelier's principle, by using an excess of one of the reactants, typically the carboxylic acid. google.com

Water Removal: Since water is a product of the reaction, its removal from the reaction medium can drive the equilibrium towards a higher yield of the peroxy acid. google.comgoogle.com One effective technique is azeotropic distillation, where an inert solvent is used to continuously remove water as it is formed. google.comgoogle.com

The table below summarizes the general effects of key parameters on the synthesis of peroxy acids.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Yield | Notes |

| Temperature | Increases | Decreases at very high temperatures | High temperatures can cause decomposition of the peroxy acid. researchgate.net |

| Catalyst Conc. | Increases | No direct effect, but influences time to reach equilibrium | High concentrations can promote side reactions and product degradation. researchgate.netgoogle.com |

| Reactant Ratio | Influences rate | Can be increased by using an excess of one reactant | Using excess glycolic acid can shift equilibrium to the product side. google.com |

| Water Removal | No direct effect | Increases | Techniques like azeotropic distillation can significantly improve final yield. google.comgoogle.com |

By carefully manipulating these conditions, the continuous production of 2-hydroxyethaneperoxoic acid can be optimized to achieve high space-time yields and low enzyme consumption in biocatalytic systems. nih.gov

Temperature, Pressure, and Concentration Effects

The synthesis of organic peroxides is highly sensitive to reaction conditions. Temperature, pressure, and reactant concentrations are pivotal in controlling reaction rates, product selectivity, and ensuring operational safety.

The formation of peroxy acids often involves an equilibrium reaction, typically between a carboxylic acid and hydrogen peroxide, often catalyzed by a strong acid. The temperature plays a dual role in this process. While elevated temperatures can increase the reaction rate, they can also promote the decomposition of the thermally sensitive peroxide product. For many organic peroxide syntheses, maintaining a controlled temperature is crucial. For instance, in the synthesis of some peroxybenzoic acids, the reaction temperature is carefully maintained between 25-30°C to manage the exothermic nature of the reaction. orgsyn.org In other cases, higher temperatures, such as 90°C, are employed to drive the reaction to completion, though this increases the risk of peroxide decomposition. mdpi.com

While pressure is not always a primary parameter in liquid-phase peroxy acid synthesis, it can be a factor in certain reactor configurations or when dealing with volatile reactants or products.

Table 1: Hypothetical Influence of Reaction Parameters on 2-Hydroxyethaneperoxoic Acid Synthesis

| Parameter | Effect on Reaction Rate | Effect on Product Yield | Remarks |

| Temperature | Increases with temperature | Optimal yield at moderate temperatures; decreases at high temperatures due to decomposition | Precise temperature control is essential for maximizing yield and ensuring safety. |

| Hydrogen Peroxide Concentration | Increases with concentration | Generally increases with higher concentrations | Higher concentrations may require enhanced safety protocols. |

| Catalyst Concentration | Increases with concentration up to an optimal point | Can increase yield by shifting the reaction equilibrium | Excessive catalyst concentration can lead to side reactions and purification challenges. |

Reactor Design and Process Intensification for Efficient Production

The choice of reactor and the implementation of process intensification strategies are paramount for the safe and efficient production of organic peroxides like 2-hydroxyethaneperoxoic acid. Traditional batch reactors can be effective but may present challenges in heat management and mixing, which are critical for controlling these exothermic and potentially hazardous reactions.

Modern reactor designs focus on improving heat and mass transfer, enhancing safety, and increasing productivity. For the synthesis of organic peroxides, various innovative reactor types have been explored. Plug flow reactors, for example, offer continuous production and better temperature control. polymtl.ca The use of plate exchangers as reactors provides a high surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature management, which is crucial for thermally sensitive compounds. google.com

For reactions involving solid catalysts or the production of solid hydroperoxide intermediates, specialized reactors with integrated filtration systems have been designed. These reactors allow for the efficient separation of the solid product from the reaction mixture. google.com In the context of electrochemical synthesis of related compounds like peracetic acid, reactor designs such as flow-through jet-reactors and gas diffusion electrode (GDE) devices have been developed to enhance the production efficiency. uclm.es

Process intensification aims to develop smaller, safer, and more energy-efficient production processes. For organic peroxide synthesis, this can involve several strategies. Semi-batch reactors with the continuous introduction of one reactant, such as hydrogen peroxide, can maintain low in-situ concentrations, thereby improving selectivity and safety. rsc.org This approach has been shown to increase product selectivity significantly in the oxidative cleavage of alkenes. rsc.org Furthermore, the integration of reaction and separation steps, as seen in reactors with built-in filtration, is another key aspect of process intensification. google.com The use of heterogeneous catalysts is also a green chemistry approach that simplifies purification and catalyst recycling. polymtl.ca

Table 2: Comparison of Reactor Technologies for Peroxy Acid Synthesis

| Reactor Type | Advantages | Disadvantages | Suitability for 2-Hydroxyethaneperoxoic Acid Synthesis |

| Batch Reactor | Simple setup, versatile | Poor heat transfer, potential for thermal runaway | Suitable for small-scale synthesis with careful monitoring. |

| Plug Flow Reactor (PFR) | Continuous operation, good temperature control | Can be prone to clogging if solids are formed | Well-suited for continuous, large-scale production. |

| Plate Exchanger Reactor | Excellent heat transfer, high safety | More complex design and operation | Ideal for highly exothermic reactions, ensuring precise temperature control. |

| Semi-Batch Reactor | Controlled addition of reactants, improved safety and selectivity | Lower overall throughput compared to continuous reactors | Beneficial for optimizing reaction selectivity and managing hazardous reactants. |

Elucidation of Reaction Mechanisms and Oxidative Reactivity of 2 Hydroxyethaneperoxoic Acid

Electrophilic and Nucleophilic Oxidation Pathways

As a peroxy acid, 2-hydroxyethaneperoxoic acid functions as an electrophilic oxidant, where it delivers an oxygen atom to an electron-rich substrate. masterorganicchemistry.com The electron-withdrawing nature of the peroxy group makes the terminal oxygen atom electrophilic. However, the molecule can also exhibit nucleophilic character through the oxygen atoms of its hydroxyl and carbonyl groups. nih.gov These dual characteristics are central to its role in key organic transformations.

Epoxidation of Olefins: Mechanistic Insights and Selectivity Studies

The epoxidation of olefins, the conversion of an alkene to an epoxide, is a hallmark reaction of peroxy acids. The generally accepted mechanism, often called the "butterfly mechanism," is a concerted process where the peroxy acid transfers an oxygen atom to the alkene's double bond via a cyclic transition state. ufl.edu

The rate of this reaction is significantly influenced by the solvent and the electronic nature of the olefin. google.com Simulations and experimental studies have shown that hydrogen bonding from the solvent can lower the energy barrier of the transition state, thereby accelerating the epoxidation rate. google.com

The hydroxyl group in 2-hydroxyethaneperoxoic acid can play a significant role in directing the stereochemical outcome of the reaction, particularly in the epoxidation of substrates that can participate in hydrogen bonding, such as allylic alcohols. This interaction can lock the conformation of the transition state, leading to the preferential formation of one stereoisomer.

Table 1: Representative Epoxidation Reactions This table presents illustrative data for epoxidation reactions using peroxy acids, demonstrating the typical outcomes and conditions.

| Olefin | Product Epoxide | Typical Conditions | Selectivity/Yield |

|---|---|---|---|

| Cyclohexene | 1,2-Epoxycyclohexane | CH₂Cl₂ or similar aprotic solvent | High Yield |

| (Z)-Allyl Alcohol | syn-2,3-Epoxypropan-1-ol | Non-polar solvent | High syn-selectivity |

Baeyer-Villiger Oxidation: Investigation of Migratory Aptitudes and Regioselectivity

The Baeyer-Villiger oxidation transforms ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom. organic-chemistry.org The reaction is initiated by the nucleophilic attack of the peroxy acid on the ketone's carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. ucalgary.ca This is followed by a concerted rearrangement where a substituent (R group) on the ketone migrates to the adjacent peroxidic oxygen, displacing a carboxylate leaving group. stackexchange.comyoutube.com

The regioselectivity of this oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.org The group that can better stabilize a partial positive charge in the transition state migrates preferentially. ucalgary.ca The established order of migratory aptitude is generally H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgstackexchange.compitt.edu The reaction is highly stereoselective, with the migrating group retaining its stereochemical configuration. pitt.edu

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Ketone Substrate | Migrating Group | Major Product |

|---|---|---|

| Acetophenone | Phenyl | Phenyl acetate |

| Cyclohexyl methyl ketone | Cyclohexyl | Cyclohexyl acetate |

Radical Chemistry and Radical-Mediated Transformations

Beyond two-electron pathways, 2-hydroxyethaneperoxoic acid can engage in one-electron chemistry, leading to the formation of highly reactive radical species.

Formation and Reactivity of Hydroxyl Radicals and Peroxy Radicals

The relatively weak oxygen-oxygen bond in peroxy acids can undergo homolytic cleavage when exposed to heat or light (photolysis), generating radical intermediates. researchgate.net For 2-hydroxyethaneperoxoic acid, this cleavage would produce a hydroxyl radical (•OH) and a carboxyloxy radical. The hydroxyl radical is one of the most powerful and non-selective chemical oxidants known, capable of abstracting hydrogen atoms from or adding to nearly all organic molecules. nist.gov

The formation of these radicals can be facilitated by interactions with transition metal ions, such as iron, in Fenton-like reactions. nih.govnih.gov Peroxides, in general, can be a source of hydroxyl radicals, and organic hydroperoxides can generate these radicals more efficiently upon photolysis than hydrogen peroxide alone. researchgate.net These highly reactive oxygen species (hROS) can subsequently initiate chain reactions, leading to widespread oxidation of surrounding molecules. nih.govjuniperpublishers.com

Electron Transfer Mechanisms in Oxidation Reactions

Oxidation reactions involving peroxy acids can also proceed through single electron transfer (SET) mechanisms. In such a pathway, the peroxy acid can act as an electron acceptor from a suitable donor molecule. This initial electron transfer event generates a radical cation from the donor and a radical anion from the peroxy acid, which can then proceed through various radical-based reaction pathways. The feasibility of an SET mechanism is dependent on the redox potentials of both the peroxy acid and the substrate. researchgate.net In enzymatic systems, electron transfer is a fundamental process, often involving cofactors and amino acid residues to shuttle electrons over distances. nih.govnih.gov

Intramolecular and Intermolecular Interactions Governed by the Hydroxyl Group

The hydroxyl group is not merely a spectator; its ability to act as a hydrogen bond donor and acceptor critically influences the molecule's structure and reactivity.

Intramolecularly, the hydroxyl group can form a hydrogen bond with one of the peroxidic oxygens or the carbonyl oxygen. This creates a cyclic conformation that can stabilize the molecule and pre-organize it for reaction. Such internal hydrogen bonding can enhance selectivity in oxidation reactions by locking the geometry of the transition state. nih.gov

Intermolecularly, the hydroxyl group can engage in hydrogen bonding with solvent molecules or other substrates. chemistryguru.com.sg In protic solvents, these external hydrogen bonds can compete with intramolecular ones, potentially altering the reaction mechanism or reducing stereoselectivity. google.com Conversely, in reactions with other hydroxyl-containing molecules, like allylic alcohols during epoxidation, intermolecular hydrogen bonding between the reactant and the oxidant can be the key interaction that dictates high stereoselectivity. This directing effect is a powerful tool in synthetic chemistry.

Table 3: Influence of Hydrogen Bonding on Reactivity

| Interaction Type | Description | Consequence |

|---|---|---|

| Intramolecular | Hydrogen bond between the -OH group and a peroxy or carbonyl oxygen within the same molecule. | Stabilizes a specific conformation, can enhance stereoselectivity by creating a more rigid transition state. nih.gov |

| Intermolecular | Hydrogen bond between the -OH group and a solvent molecule or another reactant. | Can increase reaction rates in some cases but may compete with intramolecular H-bonds, potentially lowering selectivity. google.comchemistryguru.com.sg |

Hydrogen Bonding Effects on Peroxy Acid Stability and Reactivity

Intramolecular hydrogen bonding is a key feature of α-hydroxy peroxy acids, contributing to their stability and modulating their reactivity. In 2-hydroxyethaneperoxoic acid, the hydroxyl group at the α-position can form a hydrogen bond with the peroxy group. This internal hydrogen bond stabilizes the molecule, influencing its conformational preference and energy.

In oxidation reactions, such as the epoxidation of alkenes, the presence of a hydroxyl group in the peroxy acid can lead to a directed attack. The hydroxyl group can act as a hydrogen-bond donor to the substrate, pre-organizing the transition state and influencing the stereoselectivity of the oxidation. While direct studies on 2-hydroxyethaneperoxoic acid are limited, research on analogous systems with peroxyformic acid and allylic alcohols demonstrates that hydrogen bonding to the peroxo oxygens can be more stabilizing than to the carbonyl oxygen in the transition state, affecting the reaction pathway and rate. core.ac.uk

Chelation-Assisted Oxidations

The presence of the α-hydroxy group in 2-hydroxyethaneperoxoic acid introduces the potential for chelation to a metal center, which can, in turn, influence its oxidative properties. While the direct role of 2-hydroxyethaneperoxoic acid as a chelating agent in its own oxidation reactions is not extensively documented, the behavior of related systems provides valuable insights.

In Fenton-like reactions, chelating agents are known to complex with metal ions like iron, influencing the generation of reactive oxygen species from hydrogen peroxide. mdpi.comdntb.gov.ua For instance, certain chelating agents can enhance the production of hydroxyl radicals. researchgate.net By analogy, it is plausible that 2-hydroxyethaneperoxoic acid could coordinate to a metal ion through both its carboxylic and α-hydroxy groups. This chelation could potentially modulate the redox potential of the metal center and facilitate the transfer of an oxygen atom to a substrate.

The formation of such a chelated intermediate could serve to activate the peroxy acid or to bring the oxidant and substrate into close proximity, thereby accelerating the rate of oxidation and potentially controlling the stereochemical outcome of the reaction. However, specific experimental evidence for chelation-assisted oxidations directly involving 2-hydroxyethaneperoxoic acid remains an area for further investigation.

Kinetic and Thermodynamic Aspects of 2-Hydroxyethaneperoxoic Acid Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving 2-hydroxyethaneperoxoic acid is essential for its practical application. Due to the limited availability of specific data for this compound, information from closely related peroxy acids, such as peroxyacetic acid, is often used to infer its behavior.

Rate Constant Determinations and Activation Energies

Specific rate constants and activation energies for reactions involving 2-hydroxyethaneperoxoic acid are not widely reported. However, kinetic studies on the formation and decomposition of analogous peroxy acids like peroxyacetic acid provide a basis for understanding its reactivity.

The formation of peroxyacetic acid from acetic acid and hydrogen peroxide is a reversible reaction. The kinetics of this reaction have been studied under various conditions. The table below presents kinetic data for the formation of peroxyacetic acid, which can be considered as a model for the formation of 2-hydroxyethaneperoxoic acid from glycolic acid and hydrogen peroxide.

| Temperature (°C) | Forward Rate Constant (k_f) (L mol⁻¹ s⁻¹) | Reverse Rate Constant (k_r) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 20 | Data not available | Data not available | 45.5 (Formation) 49.2 (Hydrolysis) researchgate.net |

| 40 | Data not available | Data not available | |

| 60 | Data not available | Data not available |

Theoretical studies on the decomposition of α-hydroxy-alkylperoxyl radicals, which are structurally related to 2-hydroxyethaneperoxoic acid, indicate that these reactions are endothermic. nih.gov The activation energies for such processes are crucial for determining their stability and reaction pathways in various environments.

Equilibrium Studies in Multi-Component Peroxy Acid Systems

The formation of 2-hydroxyethaneperoxoic acid in a solution containing glycolic acid and hydrogen peroxide exists in equilibrium with the starting materials and water. The position of this equilibrium is critical for determining the effective concentration of the peroxy acid.

Equilibrium constants for the formation of peroxyacetic acid have been determined under various conditions and can serve as an estimate for the equilibrium involving 2-hydroxyethaneperoxoic acid. The equilibrium is known to be influenced by temperature, reactant concentrations, and the presence of catalysts. core.ac.ukresearchgate.net

| Temperature (°C) | Equilibrium Constant (K) | Reference |

|---|---|---|

| 20 | 2.10 | researchgate.net |

| 40 | 1.46 | researchgate.net |

| 60 | 1.07 | researchgate.net |

| Room Temperature | ~2.5 | echemi.com |

The thermodynamic parameters for the formation of peroxyacetic acid have also been reported, with an enthalpy of reaction (ΔrH°) of -13.7 kJ mol⁻¹ and an entropy of reaction (ΔrS°) of -40.5 J mol⁻¹ K⁻¹. researchgate.net These values indicate that the formation of the peroxy acid is an exothermic process.

In multi-component systems, the presence of other species can influence the equilibrium position. For instance, in acidic conditions, the equilibrium may be shifted. The study of these complex equilibria is essential for optimizing the conditions for the generation and use of 2-hydroxyethaneperoxoic acid in various applications.

Computational and Theoretical Approaches to 2 Hydroxyethaneperoxoic Acid Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometries and relative energies of different molecular conformations. For 2-hydroxyethaneperoxoic acid, like other peroxy acids, internal rotations around single bonds (C-C, C-O, O-O, O-H) lead to several possible conformers.

Studies on the closely related peroxyacetic acid (PAA) have shown that the most stable conformer features a planar five-membered ring stabilized by an intramolecular hydrogen bond between the peroxidic hydrogen and the carbonyl oxygen. rsc.orgresearchgate.net This interaction significantly lowers the energy of this conformer relative to others. For HEPA, at least two such stable, planar conformers stabilized by intramolecular hydrogen bonds are predicted. One would be analogous to the PAA structure, and another could involve the terminal hydroxyl group. The relative stabilities of these conformers would depend on the strength of the hydrogen bonds and any steric interactions.

DFT calculations would be used to optimize the geometry of each potential conformer and calculate its energy. Key structural parameters like bond lengths, bond angles, and dihedral angles provide insight into the molecule's shape and bonding.

Table 1: Representative Calculated Conformational Data for a Simple Peroxy Acid (Peroxyacetic Acid - PAA) This data, based on studies of PAA, illustrates the type of information obtained from DFT calculations and serves as a model for predicting the properties of 2-hydroxyethaneperoxoic acid.

| Conformer | Key Intramolecular H-Bond | Relative Energy (kJ/mol) | O-O Bond Length (Å) | C=O Bond Length (Å) |

| Cc (Planar) | O=C···H-O-O | 0.00 | 1.45 | 1.20 |

| Ct (Non-planar) | None | +19.48 | 1.46 | 1.19 |

| Ttg (Non-planar) | None | +24.12 | 1.46 | 1.19 |

Source: Adapted from theoretical studies on peroxyacetic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For a peroxy acid like HEPA, the electronic structure is characterized by:

HOMO: The HOMO is typically an antibonding π* orbital localized on the two peroxide oxygen atoms. ncl.ac.ukuwosh.edu The energy of this orbital is relatively high, making the molecule a good nucleophile and susceptible to oxidation. The electrons in this orbital are the ones most readily donated in a chemical reaction.

LUMO: The LUMO is generally the antibonding σ* orbital associated with the weak O-O single bond. uwosh.edu This orbital can accept electrons from a nucleophile, leading to the cleavage of the O-O bond, which is the key step in the oxidative reactions of peroxy acids.

Reactivity indices, derived from DFT calculations, can quantify these concepts.

Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these indices measure the ease of removing or adding an electron.

Chemical Hardness and Softness: These describe the molecule's resistance to change in its electron distribution. Soft molecules, with a small HOMO-LUMO gap, are generally more reactive.

Fukui Functions: These indices indicate the most likely sites for nucleophilic or electrophilic attack on an atom-by-atom basis. For HEPA, the peroxidic oxygens would be predicted as key sites of reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity of 2-Hydroxyethaneperoxoic Acid

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on O-O peroxide group (antibonding π* character) | Site of nucleophilic character; susceptible to electrophilic attack and oxidation. |

| LUMO | Localized on O-O peroxide group (antibonding σ* character) | Site of electrophilic character; accepting electrons leads to O-O bond cleavage and oxidation of other species. |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity. |

| Most Reactive Site | Peroxide (O-O) moiety | The functional group responsible for the characteristic oxidative properties. |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While quantum mechanics describes the electronic structure of an isolated molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time, crucially including the effects of their environment, such as a solvent. nih.govnih.gov For a reaction in solution, the solvent can play a critical role in stabilizing reactants, transition states, and products.

An MD simulation of HEPA in an aqueous solution would involve:

System Setup: Placing one or more HEPA molecules in a box filled with a large number of explicit water molecules.

Force Field Application: Defining a set of equations (a force field) that describes the potential energy of the system as a function of the positions of all its atoms.

Simulation: Solving Newton's equations of motion for every atom, allowing the system to evolve over time (typically nanoseconds to microseconds).

From these simulations, one can analyze:

Solvation Structure: How water molecules arrange around the different functional groups of HEPA (the carboxylic acid, the peroxide, and the hydroxyl group) and the nature of the hydrogen bonding network. nih.gov

Conformational Dynamics: The simulations would show the transitions between different conformers of HEPA in solution, revealing which are most prevalent and how quickly they interconvert.

Diffusion: The diffusion coefficient of HEPA in the solvent can be calculated, which is important for understanding reaction kinetics. nih.gov

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to map out the entire energy landscape of a chemical reaction, identifying the low-energy paths from reactants to products.

The primary reaction of a peroxy acid is oxidation, which typically involves the transfer of an oxygen atom. Another key process is decomposition. Computational methods can be used to model the energy profiles of these reactions. This involves locating the structures of the transition states (the energy maxima along the reaction coordinate) that connect reactants and products.

Decomposition: The spontaneous decomposition of peroxy acids often proceeds via homolytic cleavage of the weak O-O bond to form two radical species. acs.orgresearchgate.net HO-CH₂-C(O)O-OH → HO-CH₂-C(O)O• + •OH The energy required for this bond breaking, the activation energy, can be calculated.

Oxidation: In the oxidation of a substrate (e.g., an alkene to an epoxide), the peroxy acid delivers an oxygen atom. DFT calculations can model the entire reaction pathway, identifying the transition state and any intermediate species. The calculated activation energy provides a quantitative measure of the reaction rate.

Many oxidation reactions using peroxides are catalyzed, often by transition metals. rsc.orgnih.gov Computational modeling is an invaluable tool for elucidating the complex, multi-step mechanisms of these catalytic cycles.

For a hypothetical reaction where HEPA is used as an oxidant with a metal catalyst (e.g., an iron or copper complex), computational modeling could:

Characterize the Catalyst-Peroxide Adduct: Determine the structure and bonding of the complex formed between the metal catalyst and HEPA.

Map the Catalytic Cycle: Identify each step in the cycle, such as the formation of a high-valent metal-oxo species, the oxygen atom transfer to the substrate, and the regeneration of the catalyst.

Advanced Analytical Techniques for Characterization and Quantification of 2 Hydroxyethaneperoxoic Acid

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure and observing the chemical transformations of 2-hydroxyethaneperoxoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroperoxy and Hydroxyl Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for distinguishing the various protons within a solution containing 2-hydroxyethaneperoxoic acid. d-nb.info Protons in hydrogen peroxide, 2-hydroxyethaneperoxoic acid, acetic acid, and water exhibit different chemical environments, allowing for their identification. d-nb.info While not commonly used for quantitative measurement, ¹H NMR has been successfully employed to confirm the formation of peroxyacetic acid. d-nb.info

The chemical shifts in ¹³C NMR spectroscopy are influenced by factors such as bonds to electronegative atoms and sp² hybridization, which cause signals to shift downfield. pressbooks.pubpressbooks.pub For instance, the carbon in a CH₃ group appears at a different chemical shift than the carbon in a CH₂ group attached to an oxygen atom. pressbooks.pub The wide range of chemical shifts in ¹³C NMR, up to 200 ppm, allows for distinct peaks for each carbon in a molecule, avoiding the signal overlap often seen in ¹H NMR. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Peroxyacetic Acid

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | unavailable |

| ¹³C | unavailable |

Predicted data from various sources.

Mass Spectrometry (MS and MS/MS) for Molecular and Fragmentation Pattern Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are vital for determining the molecular weight and fragmentation patterns of 2-hydroxyethaneperoxoic acid and related peroxy acids. cam.ac.uk Negative ion electrospray ionization (ESI) is a suitable method for the direct analysis of lipid hydroperoxides and other peroxy compounds. nih.gov

Systematic studies of the MS/MS fragmentation of aliphatic peroxy acids have revealed characteristic patterns that distinguish them from their corresponding carboxylic acids. cam.ac.uk For instance, a neutral loss of CH₂O₂ is a diagnostic marker for linear peroxy acids. cam.ac.uk Monocarboxylic acids primarily show a loss of water, while linear monoperoxydicarboxylic acids exhibit a combined loss of CO₂ and H₂O as their main fragmentation pathway. cam.ac.uk Collision-induced decomposition (CID) of the [M-H]⁻ anions of hydroperoxides can generate unique and characteristic spectra, with fragment ions indicating the position of the hydroperoxide group. nih.gov

Table 2: Characteristic MS/MS Fragmentation Patterns of Peroxy Acids

| Peroxy Acid Type | Precursor Ion | Dominant Fragmentation | Diagnostic Neutral Loss |

| Linear Peroxymonocarboxylic Acids | [M-H]⁻ | [M-H-CH₂O₂]⁻ | CH₂O₂ |

| Monoperoxydicarboxylic Acids | [M-H]⁻ | [M-H-CO₂-H₂O]⁻ | CH₂O₂, CH₄O₄ |

Data compiled from a systematic study on peroxy acid fragmentation. cam.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of 2-hydroxyethaneperoxoic acid. Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy can detect and quantify peroxyacetic acid, with a characteristic peak observed at 1753 cm⁻¹. researchgate.net This method is advantageous due to its short detection time, simple operation, and small sample volume requirement. researchgate.net

The structural formula of peroxyacetic acid reveals key chemical bonds, including an intramolecular hydrogen bond, which can be studied using vibrational spectroscopy. hep.com.cn

UV-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a valuable tool for detecting chromophores and studying the kinetics of reactions involving 2-hydroxyethaneperoxoic acid. Although the absorption spectrum of peroxyacetic acid in a complex equilibrium mixture with hydrogen peroxide and acetic acid lacks distinct peaks, innovative methods have been developed for its analysis. researchgate.netnih.gov

One novel approach focuses on analyzing the blue shifts in absorption wavelengths at a fixed absorbance, which enhances the precision of calibration curves for both peroxyacetic acid and hydrogen peroxide. nih.gov This method allows for real-time and accurate measurements during the dynamic formation of peroxyacetic acid. nih.gov Far-ultraviolet (FUV) spectroscopy, which measures spectra down to 180 nm, has also been proposed for the simultaneous determination of peroxyacetic acid, hydrogen peroxide, and acetic acid without the need for reagents or catalysts. researchgate.net

The kinetics of the UV/Peracetic Acid (UV/PAA) advanced oxidation process have been modeled, revealing that UV/PAA generates a lower concentration of hydroxyl radicals (•OH) than UV/H₂O₂ at equivalent oxidant concentrations. nih.govresearchgate.net

Table 3: Kinetic Parameters for Peroxyacetic Acid Formation

| Temperature (°C) | Equilibrium Constant (Ke) |

| 20 | 2.10 - 2.971 |

| 30 | 2.838 |

| 40 | 1.46 |

| 50 | 2.590 |

| 60 | 1.07 |

Data from studies on the kinetics of peroxyacetic acid formation. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2-hydroxyethaneperoxoic acid from complex mixtures, enabling accurate purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2-hydroxyethaneperoxoic acid. Reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the direct separation and simultaneous analysis of peroxyacetic acid, acetic acid, and hydrogen peroxide in equilibrium mixtures. separationmethods.com These methods can be rapid, with separation achieved in under two minutes without the need for derivatization or additives in the mobile phase. separationmethods.com

For enhanced detection and quantification, derivatization techniques are often employed. One such method involves the successive reaction of peroxyacetic acid with methyl p-tolyl sulfide (B99878) (MTS) and hydrogen peroxide with triphenylphosphine (B44618) (TPP), yielding their corresponding oxides which are then separated by HPLC. nih.gov This derivatization method provides a very accurate and reliable analysis, with the advantage that the derivatized samples are stable and can be stored for several days before analysis. nih.gov HPLC has also been used to detect the formation of peroxyacetic acid in various systems, showing a positive correlation between the concentration of added acetic acid and the resulting peroxyacetic acid. researchgate.net

Table 4: HPLC Methods for Peroxyacetic Acid Analysis

| Method | Column | Mobile Phase | Detection | Key Features |

| Direct RP-HPLC | SMT SAM-C8 | Acetonitrile/water | Far-UV (195 nm) | Rapid, no derivatization required. separationmethods.com |

| Derivatization HPLC | Reversed-phase | Acetonitrile/water gradient | UV | High accuracy and reliability, stable samples. nih.gov |

Information compiled from various HPLC methodologies for peroxyacetic acid. separationmethods.comnih.gov

Gas Chromatography (GC) with Derivatization Strategies for Volatile Product Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of 2-hydroxyethaneperoxoic acid by GC is challenging due to its low volatility and thermal instability. The presence of polar functional groups, specifically the carboxylic acid (-COOH) and hydroxyl (-OH) groups, leads to strong intermolecular hydrogen bonding. psu.edu These interactions increase the boiling point of the compound and can cause it to adsorb to the GC column, resulting in poor peak shape and inaccurate quantification. researchgate.net

To overcome these limitations, a derivatization step is necessary prior to GC analysis. Derivatization chemically modifies the analyte to produce a more volatile and thermally stable derivative. jfda-online.comresearchgate.net For 2-hydroxyethaneperoxoic acid, a two-fold derivatization strategy would be optimal, targeting both the carboxylic acid and the hydroxyl group.

Derivatization Reactions:

Esterification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into an ester, which is significantly more volatile. This is a common strategy for the analysis of organic acids. researchgate.net Alkylation is a primary method for this conversion. researchgate.netresearchgate.net

Silylation of the Hydroxyl Group: The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether through a process called silylation. Silyl derivatives are known for their enhanced volatility and thermal stability, making them ideal for GC analysis. researchgate.netresearchgate.net

The derivatization process transforms the polar 2-hydroxyethaneperoxoic acid into a less polar, more volatile compound that can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification based on the mass spectrum of the derivative.

Table 1: Common Derivatization Reagents for GC Analysis of 2-Hydroxyethaneperoxoic Acid

| Functional Group Target | Derivatization Method | Reagent Class | Example Reagent | Resulting Derivative |

| Carboxylic Acid (-COOH) | Esterification/Alkylation | Alkylating Agents | Trimethylsilyldiazomethane (TMSD) | Methyl Ester |

| Carboxylic Acid (-COOH) | Esterification/Alkylation | Alkylating Agents | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Methyl Ester |

| Hydroxyl (-OH) | Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether |

| Hydroxyl (-OH) | Silylation | Silylating Agents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) Ether |

| Both -COOH and -OH | Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with catalyst | TMS Ester and TMS Ether |

Electrochemical and Voltammetric Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and often simpler alternative for the quantification of electroactive species. Voltammetric techniques, which measure the current response to an applied potential, are particularly well-suited for the analysis of compounds that can be oxidized or reduced, such as 2-hydroxyethaneperoxoic acid with its peroxy functional group.

The peroxy acid group (-COOOH) is electrochemically active and can be reduced at an electrode surface. This electrochemical behavior can be harnessed for quantitative analysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed.

Cyclic Voltammetry (CV): This technique involves scanning the potential of an electrode and measuring the resulting current. It provides information about the redox processes and can be used for quantitative measurements, although it is often used for initial characterization of the electrochemical behavior of a compound. researchgate.netresearchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can provide lower detection limits compared to CV. It involves applying pulses of potential and measuring the current just before and at the end of the pulse. The difference in current is plotted against the potential, resulting in well-defined peaks whose height is proportional to the analyte concentration. nih.gov

For the analysis of 2-hydroxyethaneperoxoic acid, a working electrode (e.g., glassy carbon or a modified electrode) would be immersed in a solution containing the sample and a supporting electrolyte. By scanning the potential towards negative values, the reduction of the peroxy acid group would generate a current signal proportional to its concentration. The specificity of the analysis can be enhanced by carefully selecting the working electrode material and the pH of the solution. researchgate.net

Table 2: Comparison of Voltammetric Techniques for Quantitative Analysis

| Technique | Principle | Primary Use | Advantages |

| Cyclic Voltammetry (CV) | Measures current as the potential is swept linearly in forward and reverse directions. | Characterization of redox behavior, estimation of formal potentials. | Provides mechanistic information, relatively simple to implement. |

| Differential Pulse Voltammetry (DPV) | Superimposes potential pulses on a linear potential ramp and measures the current difference. | Quantitative trace analysis. | High sensitivity, good resolution, discrimination against background currents. |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a potential staircase, and current is sampled at the end of each forward and reverse pulse. | Rapid quantitative analysis. | Very fast, high sensitivity, excellent rejection of background currents. nih.gov |

Development of In-Situ and Real-Time Monitoring Probes

The development of probes for in-situ and real-time monitoring of reactive chemical species is a significant area of analytical research. For a transient and reactive molecule like 2-hydroxyethaneperoxoic acid, such probes would be invaluable for studying its formation and decay kinetics directly within a reaction mixture without the need for sample extraction and preparation.

While specific probes for 2-hydroxyethaneperoxoic acid are not widely reported, the principles used to develop probes for other reactive oxygen species, such as hydrogen peroxide (H₂O₂), can be applied. nih.gov These probes are often based on fluorescence or chemiluminescence, where the reaction of the analyte with the probe molecule triggers a change in the optical signal.

Design Principles for a 2-Hydroxyethaneperoxoic Acid Probe:

A potential strategy for a real-time probe for 2-hydroxyethaneperoxoic acid would involve a reaction-based turn-on fluorescence mechanism. This could be achieved by designing a molecule that is initially non-fluorescent or weakly fluorescent. Upon selective reaction with the peroxy acid group, a chemical transformation would occur, leading to the formation of a highly fluorescent product.

For instance, the strong oxidizing nature of the peroxy acid could be used to trigger the cleavage of a specific linker in a probe molecule, releasing a fluorophore from a quenching moiety. The increase in fluorescence intensity over time would then be directly proportional to the concentration of 2-hydroxyethaneperoxoic acid.

The major challenges in developing such a probe are achieving high selectivity and sensitivity. The probe must react specifically with 2-hydroxyethaneperoxoic acid and not with other potential interfering species in the sample matrix, such as hydrogen peroxide or other organic acids. The reaction should also be rapid enough to allow for real-time monitoring. nih.gov

Applications of 2 Hydroxyethaneperoxoic Acid in Advanced Organic Synthesis and Materials Science

Catalytic Roles in Selective Oxidation Processes

The presence of the peroxy acid functional group in 2-hydroxyethaneperoxoic acid inherently suggests its utility as an oxidizing agent. The adjacent hydroxyl group can play a crucial role in directing and enhancing its reactivity, particularly in the design of novel catalytic systems for selective oxidation reactions.

Design and Synthesis of Novel Catalytic Systems Utilizing Hydroxylated Peroxy Acids

The development of new catalytic systems is a cornerstone of modern chemistry, aiming for higher efficiency, selectivity, and sustainability. While specific research on catalytic systems exclusively built around 2-hydroxyethaneperoxoic acid is not extensively documented, the principles of using hydroxylated peroxy acids in catalysis are an active area of investigation. The hydroxyl group can act as a directing group, anchoring the oxidant to a catalyst's active site or to a substrate through hydrogen bonding. This interaction can pre-organize the transition state of the oxidation reaction, leading to enhanced selectivity.

For instance, in the direct synthesis of hydrogen peroxide, a key precursor for many peroxy acids, the addition of platinum to gold-palladium catalysts has been shown to significantly boost activity and selectivity. organic-chemistry.orgpitt.edu This highlights the importance of multi-component catalytic systems. A hypothetical catalytic cycle involving 2-hydroxyethaneperoxoic acid could involve a metal center that coordinates with the hydroxyl group, thereby activating the peroxy acid moiety for a more controlled oxygen transfer to a substrate.

Stereoselective and Enantioselective Transformations

A significant challenge in organic synthesis is the control of stereochemistry. The development of methods for stereoselective and enantioselective transformations is crucial for the synthesis of pharmaceuticals and other biologically active molecules. Peroxy acids are well-known reagents for the epoxidation of alkenes. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org

The Juliá–Colonna epoxidation, for example, utilizes poly-leucine as a catalyst to achieve asymmetric epoxidation of electron-deficient olefins, demonstrating the potential for chiral catalysts to induce enantioselectivity in reactions involving peroxy compounds. wikipedia.org While direct examples with 2-hydroxyethaneperoxoic acid are scarce, its chiral nature, if resolved into its enantiomers, or its use in conjunction with chiral catalysts, could theoretically lead to highly stereoselective and enantioselective oxidation reactions. The hydroxyl group could play a pivotal role in the diastereomeric interactions within the transition state, influencing the facial selectivity of the oxygen transfer.

Methodological Advancements in Organic Transformations

The unique reactivity of 2-hydroxyethaneperoxoic acid can be harnessed for the development of new synthetic methodologies, particularly in the functionalization of complex molecules and the synthesis of valuable heterocyclic compounds.

Functionalization of Complex Organic Molecules

The selective introduction of oxygen functional groups into complex organic molecules is a fundamental task in synthetic chemistry. Peroxy acids are powerful reagents for this purpose, capable of epoxidizing alkenes and oxidizing other functional groups. google.com The hydroxyl group in 2-hydroxyethaneperoxoic acid could offer advantages in terms of solubility in different solvent systems and could modulate the reactivity of the peroxy acid group, potentially allowing for functionalizations that are not achievable with simpler peroxy acids.

Synthesis of Oxygen-Containing Heterocycles and Derivatives

Oxygen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. nih.govorganic-chemistry.org Peroxy acids can be employed in various strategies for the synthesis of these ring systems. For example, the epoxidation of an alkene followed by intramolecular cyclization of a suitably positioned nucleophile is a common route to cyclic ethers. nih.govunl.edu

The synthesis of epoxides from alkenes using peroxy acids is a well-established method. masterorganicchemistry.comyoutube.comlibretexts.orgorganic-chemistry.org These epoxides are versatile intermediates that can be opened by nucleophiles to generate a variety of functionalized products, including 1,2-diols. organic-chemistry.orgkhanacademy.org The use of 2-hydroxyethaneperoxoic acid in these transformations could potentially lead to novel reaction pathways or improved selectivities due to the influence of the hydroxyl group.

Advanced Materials Synthesis

The application of specialized organic compounds in materials science is a rapidly growing area of research. While direct applications of 2-hydroxyethaneperoxoic acid in advanced materials synthesis are not yet widely reported, its functional groups suggest potential roles in polymer chemistry.

For instance, the synthesis of polymers containing acidic fragments, such as those derived from acrylic acid and its derivatives, is of significant interest for applications ranging from hydrogels to biocompatible materials. mdpi.comresearchgate.netnih.govptfarm.pl The hydroxyl and carboxylic acid functionalities that can be derived from the peroxy acid group of 2-hydroxyethaneperoxoic acid could be utilized in the synthesis of polyesters or other polymers with tailored properties. The development of polymers from renewable resources, such as 2-hydroxyisobutyric acid polymers, is also an active field of research. google.com

Polymerization Catalyst for Specialized Resins

Peroxy acids are widely recognized for their role as initiators and catalysts in polymerization reactions, particularly in the synthesis of polyester (B1180765) resins and bio-based resins. atamankimya.combrenntag.com 2-Hydroxyethaneperoxoic acid, as a derivative of peroxyacetic acid, is posited to function as an effective catalyst in the production of specialized resins. The peroxy acid group (–OOH) can thermally decompose to generate free radicals, which initiate the polymerization of monomers.

The hydroxyl group in 2-hydroxyethaneperoxoic acid could offer additional advantages, such as improved solubility in polar monomer systems and the potential for incorporation into the polymer backbone, thereby modifying the final properties of the resin. For instance, in the synthesis of bio-based resins from vegetable oils, peroxy acids are used for the epoxidation of unsaturated fatty acids, a key step in producing a reactive monomer. ejosdr.comejosdr.com The resulting epoxidized oils can then be further polymerized. The use of a functionalized peroxy acid like 2-hydroxyethaneperoxoic acid could introduce hydrophilicity and reactive sites into the resin structure.

Research Findings on Peroxy Acid Catalysis in Resin Synthesis:

Studies on peroxyacetic acid demonstrate its effectiveness in curing thermoset resins and as a polymerization catalyst for polyester resins. atamankimya.comgre.ac.uk In one study focused on the synthesis of a bio-based resin from sesame seed oil, peroxyacetic acid was used for in-situ epoxidation, achieving a high conversion rate and oxirane content, which is crucial for the subsequent resin synthesis. ejosdr.comejosdr.com Another area of application is in the synthesis of jatropha methyl esters-based bio-epoxy resins, where peroxyacetic acid generated in-situ acts as the epoxidizing agent. scielo.br

Interactive Data Table: Performance of Peroxyacetic Acid in Bio-based Resin Synthesis

| Vegetable Oil Source | Peroxy Acid Used | Reaction Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) | Oxirane Content (%) | Reference |

| Sesame Seed Oil | Peroxyacetic Acid (in-situ) | 75 | 7 | 76.54 | 3.83 | ejosdr.comejosdr.com |

| Jatropha Methyl Esters | Peroxyacetic Acid (in-situ) | 70 | 6 | 89.9 | - | scielo.br |

| Canola Oil | Peroxyacetic Acid (in-situ) | - | - | 100 | - | nih.gov |

| Cottonseed Oil | Peroxyacetic Acid | - | - | - | - | nih.gov |

Note: The data presented is for peroxyacetic acid and serves as a proxy to illustrate the potential catalytic activity of 2-hydroxyethaneperoxoic acid.

Surface Modification and Functionalization of Materials

The oxidizing properties of peroxy acids make them suitable for the surface modification and functionalization of various materials. encyclopedia.pubnih.gov This can be employed to alter surface properties such as hydrophilicity, adhesion, and biocompatibility. The introduction of a hydroxyl group in 2-hydroxyethaneperoxoic acid could provide a secondary reactive site for grafting onto surfaces, leading to more robust and tailored functionalization.

Applications in this domain range from treating metal surfaces to modifying polymer films and bio-based materials. For example, peroxyacetic acid is used in the treatment of aluminum surfaces to create a profiled oxide layer, which enhances adhesive bonding and the application of organic coatings. google.com In the realm of biomaterials, the surface modification of polymers can be crucial for improving their interaction with biological systems.

Detailed Research Findings on Surface Modification with Peroxy Acids:

Research has shown that polypropylene (B1209903) films can be surface-modified by photoinitiated graft polymerization of acrylic acid, which imparts chelating activity. science.gov While not a direct application of a peroxy acid for the primary modification, it highlights the importance of surface functional groups that could be introduced by a reagent like 2-hydroxyethaneperoxoic acid. Furthermore, the use of peroxyacetic acid in conjunction with biochar has been explored for the degradation of pollutants, where the functional groups on the biochar surface play a critical role. nih.gov

The functionalization of materials with peroxy acids can lead to the introduction of desired chemical moieties on the surface. For instance, the hydroxyl group of 2-hydroxyethaneperoxoic acid could be used to create a hydrophilic surface on a hydrophobic polymer, or it could serve as an anchor point for the covalent attachment of other molecules, such as bioactive compounds.

Interactive Data Table: Examples of Material Surface Modification using Peroxy-related Compounds

| Material | Modifying Agent/Process | Purpose of Modification | Key Outcome | Reference |

| Aluminum | Hydrogen peroxide in sulfuric acid | Formation of a profiled oxide layer | Improved adhesive bonding and coating application | google.com |

| Polypropylene Films | Photoinitiated graft polymerization of acrylic acid | Imparting chelating activity | Carboxylic acid density of 113 ± 5.4 nmol cm⁻² | science.gov |

| Corn Straw Biochar | Oxalic acid functionalization and peroxyacetic acid activation | Degradation of sulfadiazine | 94.7% removal of SDZ within 30 min | nih.gov |

Note: This table provides examples of surface modification using related compounds and processes to indicate the potential applications of 2-hydroxyethaneperoxoic acid.

Environmental Transformations and Ecological Implications Academic Focus

Degradation Pathways in Aquatic and Atmospheric Environments

The environmental persistence and transformation of ethaneperoxoic acid, hydroxy- are dictated by a combination of photochemical, biotic, and abiotic processes. While specific data for this hydroxylated compound is limited, the degradation pathways can be inferred from studies of related compounds like peroxyacetic acid (PAA) and other hydroxyalkyl hydroperoxides.

Exposure to sunlight is a critical factor in the degradation of peroxy acids. Ethaneperoxoic acid, hydroxy- is expected to undergo photolysis, breaking the weak oxygen-oxygen bond to generate highly reactive radical species. The primary photochemical decomposition reaction is the cleavage of the O-O bond, yielding hydroxyl and acetoxyl-like radicals.

Table 1: Postulated Photochemical Decomposition Reactions of Ethaneperoxoic Acid, Hydroxy-

| Reaction Number | Reaction | Description |

| (1) | HO-CH₂-C(O)OOH + hν | → HO-CH₂-C(O)O• + •OH |

| (2) | HO-CH₂-C(O)O• | → HO-CH₂• + CO₂ |

| (3) | •OH + HO-CH₂-C(O)OOH | → H₂O + •O-CH₂-C(O)OOH |

The presence of a hydroxyl group on the acetyl moiety can influence the absorption of UV light and the subsequent radical cascade. The hydroxyl radical (•OH) generated is a powerful, non-selective oxidant that can further react with the parent molecule or other organic and inorganic species present in the environment. Studies on the photochemistry of Fe(II) with peroxyacetic acid have shown that UV light significantly enhances the production of hydroxyl radicals, a process that is likely to be relevant for ethaneperoxoic acid, hydroxy- as well. acs.org

In the atmosphere, the vapor-phase reaction of peroxyacetic acid with photochemically-produced hydroxyl radicals has an estimated half-life of about 9 days. nih.gov It is plausible that ethaneperoxoic acid, hydroxy- would have a similar or even shorter atmospheric lifetime due to the additional reactive site provided by the hydroxyl group.

The degradation of ethaneperoxoic acid, hydroxy- in aquatic and soil environments is expected to be rapid through both biotic and abiotic pathways.

Abiotic Degradation: Abiotic degradation is primarily driven by hydrolysis and reactions with transition metals. Peroxyacetic acid is known to hydrolyze to acetic acid and hydrogen peroxide. epa.gov Similarly, ethaneperoxoic acid, hydroxy- would hydrolyze to produce glycolic acid and hydrogen peroxide.

Table 2: Postulated Hydrolysis of Ethaneperoxoic Acid, Hydroxy-

| Reactant | Products |

| Ethaneperoxoic acid, hydroxy- + H₂O | Glycolic acid + Hydrogen peroxide |

The rate of this hydrolysis is pH-dependent, with faster degradation occurring under neutral or alkaline conditions. For peroxyacetic acid, the half-life at neutral or alkaline pH is less than a day. epa.gov The presence of transition metal ions, which are common in natural waters and soils, can catalyze the decomposition of the peroxy bond, leading to rapid degradation. epa.gov

Biotic Degradation: Microorganisms are expected to readily degrade ethaneperoxoic acid, hydroxy- and its hydrolysis products. Hydrogen peroxide and glycolic acid are both readily biodegradable. epa.gov While high concentrations of peroxy acids can be biocidal, at the lower concentrations expected in the environment from dispersed use or as atmospheric transformation products, biodegradation is a significant removal mechanism. nih.govepa.gov Studies on peroxyacetic acid have shown that it is readily biodegradable, with degradation rates exceeding 70% in standard tests when biocidal concentrations are avoided. nih.gov

Role in Advanced Oxidation Processes (AOPs) for Pollutant Abatement (Theoretical and Mechanistic Investigations)

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants. Peroxyacetic acid is increasingly being investigated as a potent oxidant in AOPs, and by extension, ethaneperoxoic acid, hydroxy- is a compound of theoretical interest. tandfonline.comresearchgate.netresearchgate.netnih.gov

The activation of ethaneperoxoic acid, hydroxy- can be achieved through various methods, including UV irradiation, heat, and catalysis by transition metals or activated carbon. researchgate.netnih.gov The activation process involves the cleavage of the O-O bond, leading to the formation of both hydroxyl radicals and organic radicals. mdpi.com

Table 3: Radical Generation in Ethaneperoxoic Acid, Hydroxy- Based AOPs

| Activation Method | Primary Radicals Formed |

| UV Light | HO-CH₂-C(O)O•, •OH |

| Transition Metals (e.g., Fe²⁺, Co²⁺) | HO-CH₂-C(O)O•, •OH |

| Heat | HO-CH₂-C(O)O•, •OH |

These radicals can then initiate a series of oxidation reactions, leading to the degradation of a wide range of organic pollutants.

The efficacy of ethaneperoxoic acid, hydroxy- in AOPs can be significantly enhanced through synergistic effects with other oxidants and activators. For instance, the combination with hydrogen peroxide, which is also a product of its hydrolysis, can lead to more efficient radical generation under certain activation conditions.

The presence of transition metal activators like ferrous iron (Fe²⁺) or cobalt (Co²⁺) can catalytically decompose the peroxy acid, leading to a Fenton-like reaction that continuously produces hydroxyl radicals. mdpi.comevonik.com Recent research on PAA-based AOPs has highlighted the importance of both radical and non-radical pathways in pollutant degradation, with the formation of reactive complexes and high-valent metal species also playing a role. tandfonline.com

The degradation of pollutants by ethaneperoxoic acid, hydroxy- in AOPs involves a complex interplay of primary and secondary oxidants. The initially formed hydroxyl and organic radicals can react with water matrix components, such as halide ions (Cl⁻, Br⁻), to produce secondary reactive species like halogen radicals. tandfonline.com

These secondary oxidants can also contribute to the degradation of target pollutants, although they may also lead to the formation of halogenated disinfection byproducts, a consideration in the application of these technologies. tandfonline.com The organic radicals derived from ethaneperoxoic acid, hydroxy- (HO-CH₂-C(O)O•) are more selective than the hydroxyl radical and tend to react with electron-rich moieties in organic molecules. researchgate.net

Interaction with Dissolved Organic Matter and Natural Waters

When introduced into natural waters, ethaneperoxoic acid, hydroxy- will interact with dissolved organic matter (DOM), which comprises a complex mixture of humic and fulvic acids. DOM can act as a scavenger of the reactive species generated from the peroxy acid, potentially reducing the efficiency of pollutant degradation in AOPs. mdpi.com

Conversely, the reactive oxidants can degrade DOM, leading to changes in its chemical composition and optical properties. The reaction of peroxy acids with certain components of DOM, such as phenolic moieties, can be quite rapid. Studies on the interaction of peroxyacetic acid with kraft lignin (B12514952), a component of DOM, have shown that it can effectively degrade the lignin structure. ncsu.edu

The presence of inorganic anions commonly found in natural waters, such as bicarbonate (HCO₃⁻) and chloride (Cl⁻), can also influence the degradation kinetics by scavenging radicals. mdpi.com

Emerging Research Directions and Future Challenges

Development of Highly Selective and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of ethaneperoxoic acid, hydroxy- is a primary challenge. Traditional peroxy acid synthesis often involves the reaction of a carboxylic acid with hydrogen peroxide under acidic conditions. wikipedia.org However, the presence of a hydroxyl group in the target molecule introduces potential complications, such as side reactions and instability.

Future research should focus on:

Enzymatic Synthesis: Biocatalysis offers a promising avenue for the selective and sustainable synthesis of functionalized peroxy acids. For instance, unspecific peroxygenases (UPOs) have been engineered for the enantioselective α-hydroxylation of β-ketoesters, suggesting that enzymatic systems could be developed to introduce the peroxy acid functionality into a hydroxy-acid precursor or vice versa. researchgate.net

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with potentially unstable compounds like peroxy acids. This technology could enable the safe and scalable synthesis of ethaneperoxoic acid, hydroxy-.

Catalyst Development: The design of novel catalysts that can selectively promote the peroxygenation of hydroxy-substituted carboxylic acids in the presence of the hydroxyl group is a key goal. This could involve the use of heterogeneous catalysts to simplify product purification or the development of organocatalysts that operate under mild conditions.

A hypothetical, yet plausible, synthetic route could involve the direct oxidation of glycolic acid with a concentrated solution of hydrogen peroxide, catalyzed by a solid acid catalyst to minimize decomposition.

| Potential Synthetic Route | Precursors | Key Considerations | Potential Advantages |

| Direct Peroxidation | Glycolic acid, Hydrogen peroxide | Catalyst selection, temperature control, prevention of side reactions (e.g., oxidation of the hydroxyl group) | Atom economy, use of readily available starting materials |

| Enzymatic Conversion | Glycolic acid or a derivative | Enzyme discovery and engineering, cofactor regeneration | High selectivity, mild reaction conditions, sustainability |

Comprehensive Understanding of Intramolecular Catalysis and Directed Reactivity

The proximate hydroxyl and peroxy acid groups in ethaneperoxoic acid, hydroxy- create the potential for significant intramolecular interactions that could modulate its reactivity. The hydroxyl group could act as an internal catalyst, influencing the decomposition pathways or the selectivity of oxidation reactions.

Key research questions to address include: